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Compound of Interest

Compound Name:
1,3-Dimethyl-4-fluoro-2-

nitrobenzene

CAS No.: 3013-35-2

Cat. No.: B13987186

Get Quote

Executive Summary & Compound Identity
1,3-Dimethyl-4-fluoro-2-nitrobenzene (CAS: 3013-35-2) is a highly specialized aromatic

intermediate used in the synthesis of fluoro-pharmaceuticals and agrochemicals.[1][2][3][4] Its

structural uniqueness lies in the steric crowding of the nitro group, which is sandwiched

between two methyl groups (positions 1 and 3) and flanked by a fluorine atom at position 4.

This guide characterizes its infrared (IR) spectral fingerprint, distinguishing it from structural

isomers (e.g., 5-nitro derivatives) and non-fluorinated precursors. The analysis focuses on the

steric inhibition of resonance affecting the nitro group—a critical diagnostic feature for

validating this specific substitution pattern.
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Feature Detail

IUPAC Name
1-Fluoro-2,4-dimethyl-3-nitrobenzene

(preferred) or 4-Fluoro-2-nitro-m-xylene

CAS Number 3013-35-2

Molecular Formula
ngcontent-ng-c2699131324="" _nghost-ng-

c2339441298="" class="inline ng-star-inserted">

Key Structural Motif

Vicinal Trisubstitution (1,2,3): The nitro group (2)

is sterically hindered by methyl groups at (1)

and (3).[1][5]

Spectral Analysis: Diagnostic Peaks & Assignments
The IR spectrum of 1,3-Dimethyl-4-fluoro-2-nitrobenzene is dominated by the interplay

between the electron-withdrawing nitro/fluoro groups and the steric strain on the nitro moiety.

Primary Peak Assignments (Fingerprint)
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Functional
Group

Vibration Mode

Wavenumber
(ngcontent-ng-
c2699131324="
" _nghost-ng-
c2339441298="
" class="inline
ng-star-
inserted">

)

Intensity
Diagnostic
Insight

Nitro (

)

Asymmetric

Stretch (

)

1545 – 1555 Strong

Critical Marker:

Shifted to higher

wavenumbers

(blue-shift)

compared to

unhindered

nitrobenzenes

(~1520) due to

steric twisting out

of the aromatic

plane.

Nitro (ngcontent-

ng-

c2699131324=""

_nghost-ng-

c2339441298=""

class="inline ng-

star-inserted">

)

Symmetric

Stretch (

)

1360 – 1380 Strong

Paired with the

asymmetric

stretch; confirms

nitro presence.

Aryl Fluoride

(ngcontent-ng-

c2699131324=""

_nghost-ng-

c2339441298=""

class="inline ng-

C-F Stretch 1200 – 1250 Strong Broad, intense

band.

Distinguishes

target from non-

fluorinated
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star-inserted">

)

precursor (2-

nitro-m-xylene).

Methyl

(ngcontent-ng-

c2699131324=""

_nghost-ng-

c2339441298=""

class="inline ng-

star-inserted">

)

C-H Stretch 2920 – 2980 Medium

Distinct aliphatic

C-H signals

separate from

aromatic C-H.

Aromatic Ring

ngcontent-ng-

c2699131324=""

_nghost-ng-

c2339441298=""

class="inline ng-

star-inserted">

Ring Stretch

1600 – 1620 Variable

Often split due to

asymmetric

substitution.

Aromatic Ring
Out-of-Plane

(OOP) Bending
800 – 850 Strong

Pattern indicative

of 1,2,3,4-

tetrasubstitution

(two adjacent

aromatic protons

at positions 5,6).

[4]

Comparative Performance: Target vs. Alternatives
To ensure accurate identification, the target spectrum must be compared against its direct

precursor and a non-hindered isomer.[4]

Comparison 1: Target vs. Precursor (2,6-Dimethylnitrobenzene)
The Precursor (CAS 81-20-9): Lacks the Fluorine atom.
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Differentiation: The target exhibits a new, intense band at ~1200-1250

(C-F stretch) which is absent in the precursor. The Nitro peaks remain relatively similar in
position (both are sterically hindered), but the fingerprint region (<1000

) changes significantly due to the substitution pattern change from 1,2,3-trisubstituted to
1,2,3,4-tetrasubstituted.

Comparison 2: Target vs. Isomer (1-Fluoro-2,4-dimethyl-5-
nitrobenzene)

The Isomer: Nitro group is at position 5 (para to F, meta to Me).

Mechanistic Difference: In the isomer, the nitro group is planar (conjugated) because it is not

flanked by two methyls.

Spectral Shift (The "Expert" Check):

Target (Hindered):

appears at >1540

. The loss of conjugation increases the

bond order.

Isomer (Planar):ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline

ng-star-inserted">

appears at ~1515-1525

.

Conclusion: If your nitro peak is below 1530

, you likely have the wrong isomer.

Experimental Protocol: Reliable Identification
Method A: Sample Preparation (ATR-FTIR)
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Rationale: Attenuated Total Reflectance (ATR) is preferred over KBr pellets for this

compound (likely a low-melting solid or liquid) to avoid moisture interference and ensure

consistent path length.

Crystal Cleaning: Clean the ZnSe or Diamond ATR crystal with isopropanol. Ensure

background spectrum is flat.

Loading: Apply ~10 mg (solid) or 1 drop (liquid) of 1,3-Dimethyl-4-fluoro-2-nitrobenzene to

the crystal center.

Compression: If solid, apply high pressure using the anvil to ensure intimate contact.

Acquisition: Scan range 4000–600

; Resolution 4

; 16-32 scans.

Method B: Purity Validation Logic
Use the following logic gate to validate the synthesized or purchased material.
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Acquire IR Spectrum
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Figure 1: Decision tree for distinguishing the target compound from common isomers and

precursors using IR spectral features.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Page loading... [wap.guidechem.com]

2. 2768871-90-3|3-Bromo-1-fluoro-2,4-dimethyl-5-nitrobenzene|BLD Pharm [bldpharm.com]

3. 1352398-72-1|4-Fluoro-3-methyl-2-nitrobenzonitrile|BLD Pharm [bldpharm.com]

4. 1-Fluoro-2,4-dimethyl-5-nitrobenzene | C8H8FNO2 | CID 308079 - PubChem
[pubchem.ncbi.nlm.nih.gov]

5. prepchem.com [prepchem.com]

To cite this document: BenchChem. [Comparative Guide: IR Spectroscopy of 1,3-Dimethyl-4-
fluoro-2-nitrobenzene]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13987186/docs#comparative-guide-ir-spectroscopy-
of-1-3-dimethyl-4-fluoro-2-nitrobenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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